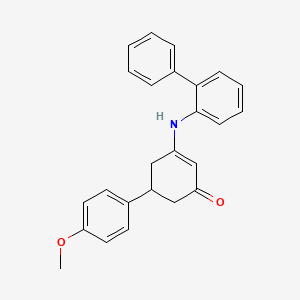![molecular formula C17H18N2O5 B10877479 N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine is a complex organic compound that features a furan ring, an amide linkage, and a valine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine typically involves the following steps:
Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable activating agent such as thionyl chloride to form furan-2-carbonyl chloride.
Amidation Reaction: The furan-2-carbonyl chloride is then reacted with 2-aminobenzoic acid to form the intermediate 2-[(furan-2-ylcarbonyl)amino]benzoic acid.
Coupling with Valine: The final step involves coupling the intermediate with valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide linkage can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃-THF).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine can be used as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the study of enzyme-substrate interactions due to its amide linkage, which mimics peptide bonds. It can also serve as a model compound for studying the behavior of furan-containing peptides.
Medicine
This compound has potential applications in drug design and development. Its structure can be modified to create analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In materials science, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan ring can participate in π-π stacking interactions, while the valine residue can engage in hydrophobic interactions with protein surfaces.
Comparison with Similar Compounds
Similar Compounds
- N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)glycine
- N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)alanine
- N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)leucine
Uniqueness
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine is unique due to the presence of the valine residue, which imparts specific steric and hydrophobic properties. This makes it distinct from other similar compounds that contain different amino acid residues. The furan ring also provides a site for further functionalization, allowing for the creation of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C17H18N2O5 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H18N2O5/c1-10(2)14(17(22)23)19-15(20)11-6-3-4-7-12(11)18-16(21)13-8-5-9-24-13/h3-10,14H,1-2H3,(H,18,21)(H,19,20)(H,22,23) |
InChI Key |
OZWZHLMZGHMSJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877402.png)
![2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877404.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877409.png)
![N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877410.png)

![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
![4-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10877419.png)

![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)

![(E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine](/img/structure/B10877447.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877466.png)
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10877473.png)
![methyl [(4Z)-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877474.png)
